
Astragaloside-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astragaloside-II is a triterpenoid saponin compound extracted from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is one of the primary active components of Astragalus membranaceus and is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Astragaloside-II can be synthesized through a series of chemical reactions involving the cyclization of triterpenoid precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the cyclization and glycosylation processes. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and yield of the final product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Astragaloside-II undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various glycoside derivatives with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Astragaloside-II has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as cell proliferation, apoptosis, and differentiation.
Medicine: Studied for its potential therapeutic effects in treating conditions like cardiovascular diseases, cancer, and immune disorders.
Industry: Utilized in the development of health supplements and herbal medicines due to its pharmacological properties
Wirkmechanismus
Astragaloside-II exerts its effects through various molecular targets and pathways. It modulates the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses. Additionally, this compound interacts with cellular receptors and enzymes, leading to the regulation of oxidative stress, apoptosis, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Astragaloside-II is often compared with other similar compounds, such as Astragaloside-I, Astragaloside-III, and Astragaloside-IV. These compounds share similar triterpenoid structures but differ in their glycosidic moieties and pharmacological properties. This compound is unique in its specific glycosidic structure, which contributes to its distinct biological activities .
List of Similar Compounds
- Astragaloside-I
- Astragaloside-III
- Astragaloside-IV
This compound stands out due to its potent anti-inflammatory and immunomodulatory effects, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C41H66O15 |
|---|---|
Molekulargewicht |
799.0 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1 |
InChI-Schlüssel |
LVBLYMQWWGLBRE-KBPGRPEXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
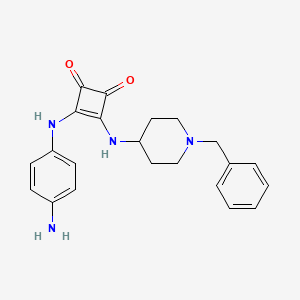
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
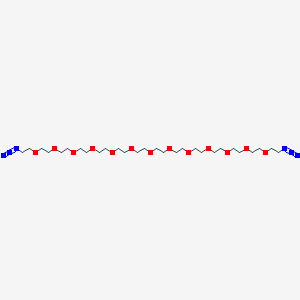
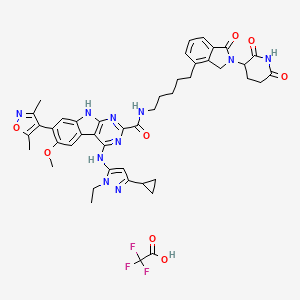
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
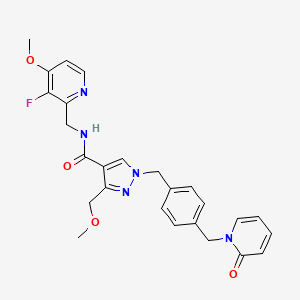
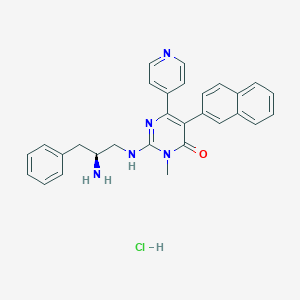
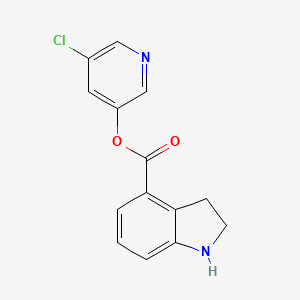
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
